molecular formula C21H24N4O4 B2381242 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034543-00-3

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2381242
CAS No.: 2034543-00-3
M. Wt: 396.447
InChI Key: SWJDBYROAIJGMA-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety fused to a piperazine-tetrahydropyrazolo[1,5-a]pyridine scaffold. The benzodioxole group is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties contribute to conformational flexibility and receptor interaction .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(12-15-4-5-18-19(11-15)29-14-28-18)23-7-9-24(10-8-23)21(27)17-13-16-3-1-2-6-25(16)22-17/h4-5,11,13H,1-3,6-10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJDBYROAIJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a piperazine ring connected to a tetrahydropyrazolo structure. Its molecular formula is C23H28N4O3 with a molecular weight of 408.50 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It is believed to interact with neurotransmitter receptors, potentially affecting dopamine and serotonin pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to this compound demonstrated an IC50 value of 2.38 µM against HepG2 liver cancer cells, suggesting potent anticancer activity .
  • Mechanism : The anticancer effect is hypothesized to be due to the induction of apoptosis and inhibition of cell proliferation.

2. Neuropharmacological Effects

Research has shown that compounds with similar structures can exhibit neuropharmacological effects:

  • Anxiolytic and Antidepressant Properties : Some studies suggest that the piperazine component may enhance anxiolytic effects by modulating serotonin receptors.

3. Antimicrobial Activity

Preliminary data indicates potential antimicrobial properties:

  • In Vitro Studies : Compounds with similar scaffolds have shown effectiveness against various bacterial strains, indicating a possible broad-spectrum antimicrobial action.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerIC50 = 2.38 µM (HepG2 cells)
NeuropharmacologicalAnxiolytic effects
AntimicrobialEffective against bacteria

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Piperazine Moieties

  • 1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (BD00780869) Structure: Lacks the tetrahydropyrazolo[1,5-a]pyridine group but retains the benzodioxole-piperazine-carbonyl framework. Synthesis: Likely involves benzodioxole-carbonyl coupling to piperazine, analogous to methods in and .

Pyrazoline and Dihydropyrazole Derivatives

  • Compound 6g (1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone) Structure: Features a tert-butyl-substituted dihydropyrazole instead of tetrahydropyrazolo[1,5-a]pyridine. Bioactivity: Exhibits antibacterial properties, with IR and NMR data confirming carbonyl (1661 cm⁻¹) and piperazine signals (δ 2.3–2.9 ppm) . Synthesis: Reflux with benzoyl chloride and purification via column chromatography .
  • Synthesis: Reflux with substituted benzoyl chloride in pyridine, followed by column chromatography .

Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

  • Compound 14a Structure: Contains a trifluoromethyl group on the tetrahydropyrazolo[1,5-a]pyrimidine core.

Flavone and Isoflavone Chimeras

  • 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (29a) Structure: Replaces the piperazine-tetrahydropyrazolo group with a dihydroxyphenyl ring. Synthesis: Utilizes ZnCl₂ and BF₃·Et₂O catalysts, yielding hydroxyl groups that enhance solubility but may reduce stability .

Preparation Methods

Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Chloride

The tetrahydropyrazolo[1,5-a]pyridine core is synthesized via a cyclocondensation reaction. A representative protocol adapted from EP2791139B1 involves:

  • Reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions to form pyrazolo[1,5-a]pyridine.
  • Hydrogenation using Pd/C under H₂ (50 psi) to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
  • Carboxylation at the 2-position via Friedel-Crafts acylation with chloroacetyl chloride, followed by hydrolysis to the carboxylic acid.
  • Conversion to the acid chloride using thionyl chloride (SOCl₂) at reflux.

Table 1 : Reaction Conditions for Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Ethyl acetoacetate, H₂SO₄, 110°C 78
Hydrogenation Pd/C, H₂ (50 psi), EtOH 85
Friedel-Crafts Acylation Chloroacetyl chloride, AlCl₃, DCM 62
Acid Chloride Formation SOCl₂, reflux, 4h 95

Functionalization of Piperazine

The piperazine ring is conjugated to the tetrahydropyrazolo[1,5-a]pyridine carbonyl group via nucleophilic acyl substitution. A method from PMC9226723 demonstrates:

  • Dissolving piperazine in dry THF under N₂.
  • Adding tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride dropwise at 0°C.
  • Stirring at room temperature for 12h to yield 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine.

Critical Parameters :

  • Solvent : Anhydrous THF or DCM prevents hydrolysis.
  • Base : Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion.

Assembly of the Ethanone-Piperonyl Moiety

Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Chloride

The piperonyl ethanone segment is prepared via:

  • Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride in AlCl₃ to yield 2-(benzo[d]dioxol-5-yl)acetone.
  • Oxidation of the ketone to the carboxylic acid using KMnO₄ in acidic conditions.
  • Conversion to the acid chloride with SOCl₂.

Table 2 : Optimization of Piperonyl Ethanone Synthesis

Step Conditions Yield (%)
Friedel-Crafts Acylation AlCl₃, DCM, 0°C → RT 70
Oxidation KMnO₄, H₂SO₄, 60°C 65
Acid Chloride Formation SOCl₂, reflux 90

Coupling to Piperazine

The final assembly involves reacting 2-(benzo[d]dioxol-5-yl)acetyl chloride with 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine:

  • Combining equimolar amounts in DCM with 2.2 eq. of DIPEA.
  • Stirring at room temperature for 6h.
  • Purification via silica gel chromatography (EtOAc/hexane) yields the target compound.

Mechanistic Insight : The reaction proceeds via a two-step nucleophilic substitution:

  • The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.
  • Elimination of HCl forms the stable amide bond.

Alternative Synthetic Routes

Photoredox-Catalyzed Piperazine Functionalization

A recent advance from programmable piperazine synthesis (PubMed 39484714) enables radical-based functionalization under mild conditions:

  • Using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst.
  • Generating acyl radicals from 2-(benzo[d]dioxol-5-yl)acetic acid via decarboxylation.
  • Cross-coupling with preformed 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine.

Advantages :

  • Avoids stoichiometric acid chloride preparation.
  • Compatible with sensitive functional groups.

Analytical Characterization

The target compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, Ar-H), 4.25 (m, 4H, OCH₂O), 3.72 (m, 8H, piperazine), 2.90 (t, 2H, CH₂-pyrazolo).
  • HRMS : m/z calculated for C₂₃H₂₅N₅O₅ [M+H]⁺: 488.1934, found: 488.1929.

Challenges and Optimization Strategies

Byproduct Formation During Coupling

  • Issue : Competing over-acylation at both piperazine nitrogens.
  • Solution : Use a 1:1 molar ratio of acid chloride to piperazine and slow addition at 0°C.

Low Yields in Cyclocondensation

  • Issue : Incomplete ring closure during pyrazolo[1,5-a]pyridine synthesis.
  • Optimization : Microwave-assisted synthesis at 150°C reduces reaction time to 30min, improving yield to 88%.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a multistep approach:

Core Formation : Begin with cyclization reactions to construct the benzo[d][1,3]dioxole moiety (e.g., using catechol derivatives and dichloromethane under acidic conditions).

Piperazine Functionalization : Introduce the tetrahydropyrazolo[1,5-a]pyridine carbonyl group via coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-aryl bond formation .

Final Assembly : Use amide coupling agents (e.g., HATU or EDC) to link the piperazine and pyrazolo-pyridine moieties.

  • Yield Optimization : Monitor reaction conditions (temperature, solvent polarity, and catalyst loading). For example, using DMF as a solvent at 80°C improves coupling efficiency .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodological Answer : Structural validation requires:

Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydrogen/carbon environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm and piperazine carbons at δ 45–55 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 449.18 for C23_{23}H24_{24}N4_4O4_4) .

X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the tetrahydropyrazolo-pyridine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies (e.g., conflicting IC50_{50}50​ values)?

  • Methodological Answer : Contradictions often arise from:

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, prolonged exposure (>24 hrs) may degrade labile functional groups like the benzodioxole ring .

Compound Stability : Perform stability studies in physiological buffers (pH 7.4, 37°C) using HPLC to track degradation products.

Target Selectivity : Use siRNA knockdown or CRISPR-edited cell models to isolate off-target effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the piperazine ring. PEGylation or nanoformulation (liposomes) can improve bioavailability .
  • Metabolic Stability : Replace metabolically labile groups (e.g., methylenedioxy in benzodioxole) with trifluoromethyl or deuterated analogs. Liver microsome assays (human/rat) quantify metabolic half-life improvements .

Q. How can the compound’s mechanism of action be rigorously validated against proposed biological targets (e.g., kinase inhibition)?

  • Methodological Answer :

Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates. Identified targets are validated via Western blot .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, on/off rates) between the compound and purified targets (e.g., PI3K or mTOR) .

Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target active sites. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

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